3-Iodopropane-1,2-diol

Metabolism Xenobiotic Pharmacokinetics

Researchers seeking a potent mucolytic probe or a reactive iodoalkyl diol synthon often face limited availability of high-purity, biologically validated material. 3-Iodopropane-1,2-diol (CAS 554-10-9) closes this gap: • 90-fold greater mucolytic efficacy than iodinated glycerol, enabling dose reduction in preclinical studies. • Complete in vivo metabolic degradation (unlike chloro analogs) makes it ideal for glutathione conjugation and epoxide detoxification research. • Bifunctional iodoalkyl/vicinal diol scaffold supports nucleophilic substitution, epoxidation and alkylation for complex molecule synthesis. Supplied with ≥95% purity and full analytical documentation for reproducible results.

Molecular Formula C3H7IO2
Molecular Weight 201.99 g/mol
CAS No. 554-10-9
Cat. No. B121770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopropane-1,2-diol
CAS554-10-9
Synonyms3-Iodo-1,2-propanediol;  1-Iodo-2,3-dihydroxypropane;  1-Iodo-2,3-propanediol;  3-Iodo-1,2-dihydroxypropane;  3-Iodo-1,2-propanediol;  Alival;  DL-Glycerol Iodohydrin;  Glycerol α-Iodohydrin;  Glycerol α-Monoiodohydrin;  Glyceryl Iodide;  dl-1-Deoxy-1-iodoglyc
Molecular FormulaC3H7IO2
Molecular Weight201.99 g/mol
Structural Identifiers
SMILESC(C(CI)O)O
InChIInChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
InChIKeyGLJRUXJFSCIQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodopropane-1,2-diol: Core Properties & Procurement


3-Iodopropane-1,2-diol (CAS 554-10-9), also referred to as 3-iodo-1,2-propanediol or glyceryl iodide, is a C3 diol bearing an iodine substituent at the terminal carbon. Its structure combines a primary alkyl iodide with a vicinal diol, yielding a reactive bifunctional scaffold. The compound exists as a solid (mp 49–50 °C) with a predicted boiling point of 306.3 ± 32.0 °C and density of 2.189 ± 0.06 g/cm³ . As an α-iodohydrin, it serves as a key intermediate in organic synthesis, particularly in nucleophilic substitution and epoxide-forming reactions, and has established roles in pharmaceutical development as a mucolytic agent [1].

Bifunctional building block for nucleophilic substitution and epoxidation
Mucolytic research tool in respiratory secretion models
α-Iodohydrin scaffold for xenobiotic metabolism pathway studies

Why 3-Iodopropane-1,2-diol Is Irreplaceable


Halogen substitution profoundly alters the metabolic fate and biological potency of the 3-halopropane-1,2-diol scaffold. While the chloro, bromo, and iodo analogs share a common glycidol-mediated detoxification pathway, their in vivo stability differs markedly. For instance, 3-chloropropane-1,2-diol is partially excreted unchanged, whereas the iodo congener undergoes complete metabolic degradation [1]. Furthermore, the iodine atom's superior leaving-group ability and larger atomic radius confer distinct reactivity in nucleophilic substitution and alkylation reactions . In pharmaceutical contexts, the iodinated derivative exhibits mucolytic activity approximately 90-fold greater than iodinated glycerol, a complex mixture of related iodinated species [2]. These differences preclude generic substitution and necessitate compound-specific validation for research and industrial workflows.

Metabolic degradation profiles vary: chloro analog partially excreted unchanged (~10%), iodo fully degraded; this may affect in vivo half-life and metabolite interpretation.
Iodo leaving-group reactivity alters substitution rates compared to bromo and chloro analogs; synthetic yields may not transfer directly.
Reported 90× higher mucolytic activity vs. iodinated glycerol in a tracheal phenol red model; endpoint magnitude may differ with assay design.

Differentiating Evidence vs. Closest Analogs


Metabolic Stability: Complete Degradation vs. Chloro Analog

In a comparative metabolic study, rats and mice administered 3-iodopropane-1,2-diol exhibited complete degradation following intraperitoneal dosing, whereas approximately 10% of the administered 3-chloropropane-1,2-diol was excreted unchanged in both species [1]. This difference in metabolic stability directly impacts the compound's residence time and detoxification profile.

Metabolic Stability
Head-to-head
Target: 0% unchanged vs. Chloro: ~10% unchanged
Supports metabolic fate comparison studies
Rats and mice; intraperitoneal administration
Metabolism Xenobiotic Pharmacokinetics

Mucolytic Activity Superiority Over Iodinated Glycerol

A patent document reports that 3-iodo-1,2-propanediol, as a singular mucolytic agent, is approximately 90 times as effective as iodinated glycerol in stimulating the output of thin respiratory tract fluid and liquefying tenacious mucus in the bronchial tree, as determined by tracheal secretion of phenol red in male mice [1].

Mucolytic Activity
Head-to-head
90× more effective vs. iodinated glycerol
Reported mucolytic research context
Tracheal phenol red secretion in male mice
Mucolytic Respiratory Drug Discovery

Contrasting Mutagenicity Profile vs. Chloro Analog

In Salmonella typhimurium mutagenicity assays, 3-iodo-1,2-propanediol induced a strong dose-related increase in revertant colonies in strain TA100 both with and without S9 metabolic activation, but showed no increase in strain TA98 [1]. In contrast, 3-chloropropane-1,2-diol has been reported as mutagenic in multiple bacterial assays and is classified as carcinogenic and genotoxic [2]. While direct quantitative comparison is not available from the same study, the contrasting strain specificity and the broader genotoxic classification of the chloro analog highlight distinct safety profiles.

Mutagenicity Profile
Cross-study
TA100+ (dose-related) TA98−
Supports genotoxicity profile review
Ames test, with and without S9; chloro analog broadly genotoxic
Genotoxicity Safety Assessment Ames Test

High-Yield Synthesis Under Mild Conditions

A synthetic protocol utilizing glycidol, lithium iodide, and acetic acid in tetrahydrofuran at 20 °C under inert atmosphere reportedly affords 3-iodopropane-1,2-diol in 100% yield . While similar high-yield syntheses exist for 3-chloro- and 3-bromo- analogs, the specific combination of mild conditions and quantitative yield may be favorable for certain process chemistry applications. Direct comparative yield data under identical conditions are not available, but this result indicates that the iodo derivative can be obtained efficiently.

Synthesis Yield
Class-level
100% yield
Data to verify; reported mild conditions
Acetic acid, LiI in THF, 20°C, inert atmosphere
Synthetic Chemistry Process Development Yield

Application Scenarios for 3-Iodopropane-1,2-diol


Mucolytic Research & Respiratory Drug Development

Given its 90-fold higher mucolytic efficacy compared to iodinated glycerol in the tracheal phenol red secretion model , 3-iodopropane-1,2-diol is the preferred tool compound for studying mucociliary clearance mechanisms and for screening novel mucoactive agents. Its use can reduce the dose required to observe an effect, thereby minimizing potential confounding factors in in vivo studies. Procurement for this application should prioritize high-purity material suitable for animal testing.

Xenobiotic Metabolism & Pharmacokinetic Investigations

The complete metabolic degradation of 3-iodopropane-1,2-diol in rodents, in contrast to the partial excretion of its chloro analog , makes it a valuable probe for studying glutathione conjugation pathways and epoxide-mediated detoxification. Researchers investigating the role of glycidol as a reactive intermediate or comparing the metabolic fate of halogenated diols will require this specific compound to achieve relevant in vivo outcomes.

Synthetic Chemistry Building Block & Intermediate

The high-yielding synthesis (100% reported yield) under mild conditions positions 3-iodopropane-1,2-diol as a cost-effective and accessible intermediate for the preparation of more complex molecules, including polyhydroxylated pyridinium salts and chiral derivatives. Its dual functionality (iodoalkyl and vicinal diol) enables diverse transformations, such as nucleophilic substitution, epoxidation, and alkylation. Chemists should source this compound with verified purity (≥95%) and appropriate analytical documentation (NMR, HPLC) to ensure reproducible results.

Genetic Toxicology & Safety Assessment Studies

The compound's specific mutagenicity profile—positive in Salmonella typhimurium TA100 but negative in TA98 —makes it a useful positive control or test article in Ames test validations and mechanistic genotoxicity investigations. Its well-characterized behavior in the TA100 strain with and without S9 activation allows researchers to benchmark assay sensitivity. When procuring for such studies, users should verify that the material is free from contaminants that could interfere with the assay.

Application
Selection Property
Validation Focus
Mucolytic research (respiratory models)
Reported mucolytic activity context
Tracheal phenol red model response
Xenobiotic metabolism studies
Metabolic degradation profile
In vivo metabolite profiling
Synthetic intermediate
Bifunctional reactivity (iodo + diol)
Reaction yield and purity verification
Genotoxicity research
Ames test strain specificity
TA100 response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodopropane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.